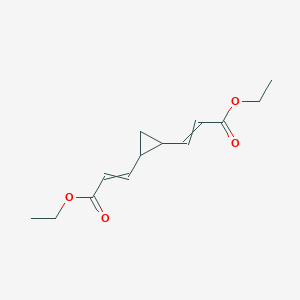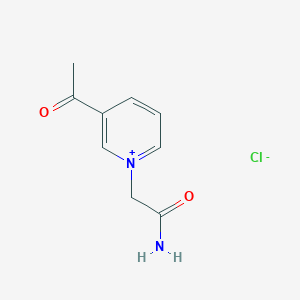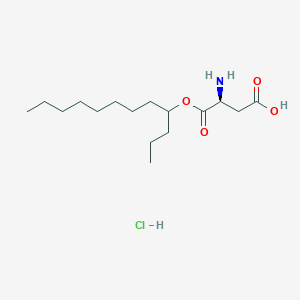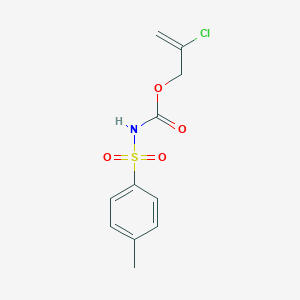![molecular formula C15H27N B14489801 1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane CAS No. 64170-68-9](/img/structure/B14489801.png)
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane is a chemical compound with the molecular formula C₁₅H₂₇N It is characterized by a cyclohexyl ring substituted with a prop-2-en-1-yl group and an azepane ring
Vorbereitungsmethoden
The synthesis of 1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the prop-2-en-1-yl group: This step involves the alkylation of the cyclohexyl ring with prop-2-en-1-yl halides under basic conditions.
Formation of the azepane ring: The azepane ring can be formed through the cyclization of appropriate amine precursors, often involving intramolecular nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane can be compared with similar compounds such as:
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexyl structure but lacks the azepane ring.
1-Cyclohexyl-3-phenylprop-2-yn-1-one: This compound features a cyclohexyl ring with a different substituent pattern.
The uniqueness of this compound lies in its combination of the cyclohexyl and azepane rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64170-68-9 |
|---|---|
Molekularformel |
C15H27N |
Molekulargewicht |
221.38 g/mol |
IUPAC-Name |
1-(2-prop-2-enylcyclohexyl)azepane |
InChI |
InChI=1S/C15H27N/c1-2-9-14-10-5-6-11-15(14)16-12-7-3-4-8-13-16/h2,14-15H,1,3-13H2 |
InChI-Schlüssel |
QJQRIEJOEZMQOA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CCCCC1N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















